molecular formula C13H11IN2O3S B325355 2-iodo-N-(4-sulfamoylphenyl)benzamide

2-iodo-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B325355
M. Wt: 402.21 g/mol
InChI Key: WGXSNYGAGUPIKK-UHFFFAOYSA-N
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Description

2-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzene ring directly linked via an amide bond to a 4-sulfamoylphenyl group. The iodine atom provides electron-withdrawing properties, while the sulfamoyl moiety (-SO₂NH₂) contributes hydrogen-bonding capabilities, making the compound a candidate for targeting proteins with polar active sites. Its synthesis typically involves coupling 2-iodobenzoic acid with 4-sulfamoylaniline derivatives under standard amide-forming conditions .

Properties

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.21 g/mol

IUPAC Name

2-iodo-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H11IN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)

InChI Key

WGXSNYGAGUPIKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Core

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0)
  • Structure : Features a chloro and methoxy substituent on the benzamide core, with a sulfamoylphenyl group connected via an ethyl spacer.
  • Activity : Demonstrated efficacy in reducing myocardial infarct size in mice, attributed to NLRP3 inflammasome inhibition. The ethyl spacer may enhance conformational flexibility compared to the direct linkage in 2-iodo-N-(4-sulfamoylphenyl)benzamide .
  • Key Differences :
    • Electron Effects : Methoxy (electron-donating) vs. iodo (electron-withdrawing).
    • Solubility : The ethyl spacer may improve solubility but reduce binding affinity due to increased entropy.
2-Iodo-N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzamide
  • Structure : Replaces the sulfamoylphenyl group with a trifluoromethyl biphenyl moiety.
  • Synthesis : 49% yield via coupling of 2-iodobenzoic acid with 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine .
  • Binding Interactions: Lacks hydrogen-bonding capacity from sulfamoyl, relying on π-π stacking from biphenyl.

Modifications in the Sulfamoyl Group

N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide
  • Structure: Incorporates sulfamoyl into an enone scaffold.
  • Activity : Tested for carbonic anhydrase inhibition, with IR and NMR confirming tautomerization to a thione form .
  • Tautomerism: Thione-thiol equilibrium may influence redox activity.
4-Iodo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • Structure : Ethyl spacer between benzamide and sulfamoylphenyl.
  • Key Differences :
    • Conformational Freedom : The spacer allows rotation, possibly reducing target specificity .

Heterocyclic Analogs

2-(3-(Morpholinomethyl)phenyl)benzo[d][1,2]selenazol-3(2H)-one
  • Structure : Replaces iodine with a selenazole ring.
  • Synthesis: 15% yield via cyclization of 2-iodo-N-(3-(morpholinomethyl)phenyl)benzamide .
  • Key Differences :
    • Electrophilicity : Selenium’s polarizability may enhance nucleophilic interactions.
    • Stability : Selenazoles are prone to oxidation, affecting pharmacokinetics.
3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
  • Structure : Thiazole ring appended to sulfamoyl.
  • Activity : Thiazole’s heteroatoms enable metal coordination, useful in kinase inhibition .
Sulfamoyl Benzamides as Glucokinase Activators
  • Mechanism : Sulfamoyl groups form hydrogen bonds with Arg63 in glucokinase’s allosteric site (bond distance: ~3.1–3.4 Å).
  • Comparison : 2-Iodo-N-(4-sulfamoylphenyl)benzamide’s iodine may sterically hinder binding compared to smaller substituents like methoxy .

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